molecular formula C20H23F3N2O2 B10996657 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone

Cat. No.: B10996657
M. Wt: 380.4 g/mol
InChI Key: ITBOAHRZABECMQ-UHFFFAOYSA-N
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Description

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound that features a piperidine ring, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of fused ring systems.

Scientific Research Applications

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C20H23F3N2O2/c21-20(22,23)17-6-3-5-16(15-17)19(27)8-13-25(14-9-19)18(26)7-4-12-24-10-1-2-11-24/h1-3,5-6,10-11,15,27H,4,7-9,12-14H2

InChI Key

ITBOAHRZABECMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCN3C=CC=C3

Origin of Product

United States

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